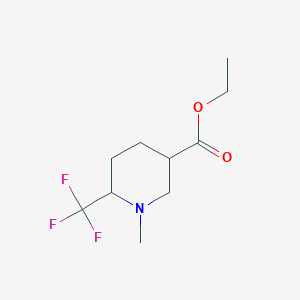
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group in this compound is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with trifluoromethylating agents. The reaction conditions typically involve the use of solvents like ethyl acetate and reagents such as anhydrous sodium sulfate . Industrial production methods often scale up these reactions, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-neuroinflammatory effects.
Comparison with Similar Compounds
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives and trifluoromethylated compounds. Similar compounds include:
Ethyl piperidine-3-carboxylate: Used as a starting material for chiral optimization.
Trifluoromethylated piperidines: Known for their significant role in pharmaceuticals and agrochemicals.
Biological Activity
Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate (CAS Number: 1956332-75-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of C10H16F3NO2 and a molecular weight of 239.23 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and potentially alters biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16F3NO2 |
| Molecular Weight | 239.23 g/mol |
| CAS Number | 1956332-75-4 |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl piperidine carboxylate derivatives with trifluoromethylating agents under basic conditions. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways related to inflammation, cancer, and other diseases .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that compounds with trifluoromethyl groups can enhance potency against certain cancer cell lines by affecting cell signaling pathways involved in proliferation and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health and function .
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent .
- Neuroprotection : A recent investigation into neuroprotective effects showed that treatment with this compound improved cognitive function in rodent models of Alzheimer's disease, indicating its therapeutic potential in neurodegenerative disorders .
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14(2)6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
LHAJKUFFHSBPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N(C1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















